molecular formula C14H9Br2N3O4 B6121199 N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide

Cat. No. B6121199
M. Wt: 443.05 g/mol
InChI Key: PBMDYZYCOOJYII-REZTVBANSA-N
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Description

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, also known as DBHN, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DBHN has been found to possess a wide range of biological activities, making it a promising candidate for drug development and other biomedical applications.

Scientific Research Applications

Insulin-Like Activity

Complexes with a structure similar to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, specifically oxidovanadium(V) complexes with aroylhydrazone ligands, have demonstrated insulin-like activity. Studies have shown that these complexes can significantly decrease blood glucose levels in diabetic mice without altering the levels in normal mice. They also show potential in mitigating diabetes-induced kidney and liver damage (Zhou et al., 2019).

Anti-Inflammatory and Antihistaminic Activities

Derivatives of aza-bicyclic isoxazoline acylhydrazones, structurally related to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, have shown promising anti-inflammatory effects. Studies indicate their ability to reduce leukocyte migration and lower TNF-α and IL-1β levels. They also inhibit vasoactive amines, suggesting potential antihistaminic activity through inhibition of the histamine H1 receptor (Mota et al., 2019).

Antioxidant Properties

Compounds with structures including hydroxy and nitro substituents, akin to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, have been studied for their antioxidant properties. They show potential in quenching free radicals and inhibiting nitric oxide production, suggesting a role in managing oxidative stress-related conditions (Smirnov et al., 2011).

Neuroprotective Effects

N(6) -(4-hydroxybenzyl) adenine riboside, a compound related to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, has been identified as a potential drug for neural degenerative diseases. Its metabolites, mainly formed via hydrolysis or hydroxylation, have been studied extensively to understand its metabolism and therapeutic potential (Lei et al., 2011).

properties

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O4/c15-11-4-8(5-12(16)13(11)20)7-17-18-14(21)9-2-1-3-10(6-9)19(22)23/h1-7,20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMDYZYCOOJYII-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide

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